Cas no 2229282-17-9 (2-(4-chloro-3-nitrophenyl)cyclopropylmethanamine)

2-(4-Chloro-3-nitrophenyl)cyclopropylmethanamine is a specialized organic compound featuring a cyclopropane ring linked to a substituted phenyl group, with both chloro and nitro functional groups at the 4- and 3-positions, respectively. The primary amine moiety on the cyclopropylmethyl side chain enhances its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural rigidity, imparted by the cyclopropane ring, contributes to unique steric and electronic properties, which can influence binding affinity in target molecules. The presence of electron-withdrawing groups (chloro and nitro) further diversifies its utility in nucleophilic substitution or reduction reactions. This compound is particularly suited for applications requiring precise molecular modifications in drug discovery and fine chemical development.
2-(4-chloro-3-nitrophenyl)cyclopropylmethanamine structure
2229282-17-9 structure
Product Name:2-(4-chloro-3-nitrophenyl)cyclopropylmethanamine
CAS No:2229282-17-9
MF:C10H11ClN2O2
MW:226.659541368484
CID:6290868
PubChem ID:165885355
Update Time:2025-08-05

2-(4-chloro-3-nitrophenyl)cyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chloro-3-nitrophenyl)cyclopropylmethanamine
    • EN300-1984699
    • [2-(4-chloro-3-nitrophenyl)cyclopropyl]methanamine
    • 2229282-17-9
    • Inchi: 1S/C10H11ClN2O2/c11-9-2-1-6(4-10(9)13(14)15)8-3-7(8)5-12/h1-2,4,7-8H,3,5,12H2
    • InChI Key: UAJYYORREPWCKG-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1[N+](=O)[O-])C1CC1CN

Computed Properties

  • Exact Mass: 226.0509053g/mol
  • Monoisotopic Mass: 226.0509053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 71.8Ų

2-(4-chloro-3-nitrophenyl)cyclopropylmethanamine Pricemore >>

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Additional information on 2-(4-chloro-3-nitrophenyl)cyclopropylmethanamine

Recent Advances in the Study of 2-(4-chloro-3-nitrophenyl)cyclopropylmethanamine (CAS: 2229282-17-9)

2-(4-chloro-3-nitrophenyl)cyclopropylmethanamine (CAS: 2229282-17-9) is a novel chemical entity that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique cyclopropylmethanamine scaffold and chloro-nitrophenyl moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.

The synthesis of 2-(4-chloro-3-nitrophenyl)cyclopropylmethanamine has been optimized to achieve high yields and purity, as reported in a 2023 study published in the Journal of Medicinal Chemistry. The researchers employed a multi-step synthetic route involving cyclopropanation of the corresponding styrene derivative, followed by nitration and chlorination. The final product was characterized using NMR spectroscopy and high-resolution mass spectrometry, confirming its structural integrity and purity.

Pharmacological evaluations have revealed that 2-(4-chloro-3-nitrophenyl)cyclopropylmethanamine exhibits potent activity as a modulator of specific neurotransmitter systems. In vitro studies demonstrated its affinity for serotonin and dopamine receptors, suggesting potential applications in neuropsychiatric disorders such as depression and schizophrenia. Additionally, preliminary in vivo studies in rodent models have shown promising results in behavioral assays, further supporting its therapeutic potential.

Mechanistic studies have elucidated the compound's interaction with target proteins at the molecular level. X-ray crystallography and molecular docking simulations have provided insights into its binding mode, highlighting key interactions with receptor active sites. These findings are crucial for the rational design of derivatives with improved selectivity and efficacy.

Despite these advancements, challenges remain in the development of 2-(4-chloro-3-nitrophenyl)cyclopropylmethanamine as a therapeutic agent. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed in future studies. Ongoing research is focused on optimizing the compound's pharmacokinetic profile and evaluating its safety in preclinical models.

In conclusion, 2-(4-chloro-3-nitrophenyl)cyclopropylmethanamine represents a promising lead compound in chemical biology and drug discovery. Its unique structural features and pharmacological properties warrant further investigation to unlock its full therapeutic potential. Future studies should aim to explore its applications in diverse disease models and advance its development toward clinical trials.

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